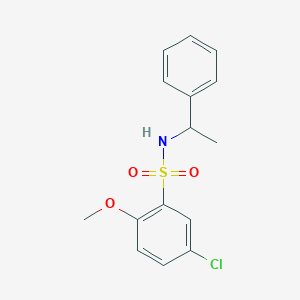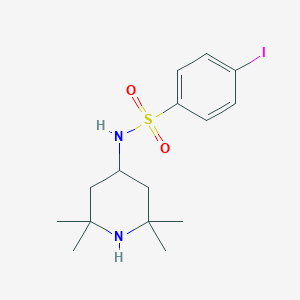![molecular formula C19H20Cl2N2O5S B288670 1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(2,5-DICHLORO-4-METHOXYBENZENESULFONYL)PIPERAZINE](/img/structure/B288670.png)
1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(2,5-DICHLORO-4-METHOXYBENZENESULFONYL)PIPERAZINE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(2,5-DICHLORO-4-METHOXYBENZENESULFONYL)PIPERAZINE is a complex organic compound that features a piperazine ring substituted with a benzodioxole moiety and a dichloromethoxyphenylsulfonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(2,5-DICHLORO-4-METHOXYBENZENESULFONYL)PIPERAZINE typically involves multiple steps:
-
Formation of the Benzodioxole Moiety:
- Starting with catechol, the benzodioxole ring is formed through a reaction with formaldehyde under acidic conditions.
-
Synthesis of the Piperazine Core:
- Piperazine is synthesized from ethylenediamine and diethylene glycol under high-temperature conditions.
-
Coupling Reactions:
- The benzodioxole moiety is then coupled with the piperazine ring using a suitable linker, often involving a nucleophilic substitution reaction.
- The dichloromethoxyphenylsulfonyl group is introduced via a sulfonylation reaction, typically using sulfonyl chloride derivatives in the presence of a base like pyridine.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(2,5-DICHLORO-4-METHOXYBENZENESULFONYL)PIPERAZINE can undergo various chemical reactions, including:
Oxidation: The benzodioxole ring can be oxidized to form quinone derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide under strong reducing conditions.
Substitution: The dichloromethoxyphenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or hydrogenation over palladium catalyst.
Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.
Major Products:
- Oxidation products include quinones.
- Reduction products include sulfides.
- Substitution products vary depending on the nucleophile used.
Applications De Recherche Scientifique
1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(2,5-DICHLORO-4-METHOXYBENZENESULFONYL)PIPERAZINE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Potential use in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(2,5-DICHLORO-4-METHOXYBENZENESULFONYL)PIPERAZINE involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.
Pathways Involved: The compound could modulate signaling pathways such as the NF-κB pathway in inflammation or the PI3K/Akt pathway in cancer.
Comparaison Avec Des Composés Similaires
1-(1,3-Benzodioxol-5-ylmethyl)piperazine: Lacks the sulfonyl group, potentially altering its biological activity.
4-[(2,5-Dichloro-4-methoxyphenyl)sulfonyl]piperazine: Lacks the benzodioxole moiety, which may affect its chemical reactivity and pharmacological properties.
Uniqueness: 1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(2,5-DICHLORO-4-METHOXYBENZENESULFONYL)PIPERAZINE is unique due to the combination of its benzodioxole and dichloromethoxyphenylsulfonyl groups, which confer distinct chemical and biological properties.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C19H20Cl2N2O5S |
|---|---|
Poids moléculaire |
459.3 g/mol |
Nom IUPAC |
1-(1,3-benzodioxol-5-ylmethyl)-4-(2,5-dichloro-4-methoxyphenyl)sulfonylpiperazine |
InChI |
InChI=1S/C19H20Cl2N2O5S/c1-26-17-9-15(21)19(10-14(17)20)29(24,25)23-6-4-22(5-7-23)11-13-2-3-16-18(8-13)28-12-27-16/h2-3,8-10H,4-7,11-12H2,1H3 |
Clé InChI |
GRDZUQVGPJVUJR-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1Cl)S(=O)(=O)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4)Cl |
SMILES canonique |
COC1=CC(=C(C=C1Cl)S(=O)(=O)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![5-[4-(2,5-DICHLOROPHENYL)PIPERAZINE-1-CARBONYL]-2-(4-METHYLPHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE](/img/structure/B288639.png)


